

Initial Studies on the Hypotensive Effects of Lycium barbarum Polysaccharides: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lycium B*

Cat. No.: B3027245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycium barbarum, commonly known as goji berry, has been utilized for centuries in traditional medicine for a variety of health benefits. Modern scientific inquiry has identified Lycium barbarum polysaccharides (LBPs) as the primary bioactive constituents responsible for its therapeutic properties. This technical guide provides an in-depth analysis of the initial studies investigating the hypotensive effects of these polysaccharides. While direct clinical evidence in humans remains limited, preclinical studies in animal models of hypertension suggest a potential blood pressure-lowering effect. This document summarizes the available quantitative data, details the experimental methodologies employed in key studies, and elucidates the proposed signaling pathways involved in the hypotensive action of Lycium barbarum extracts. The primary mechanisms appear to involve the modulation of the renin-angiotensin system and the enhancement of endothelial function through the nitric oxide synthase pathway.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The exploration of natural compounds for the management of high blood pressure is a growing area of research. The fruit and root bark of Lycium barbarum have been traditionally used in Asian medicine to treat conditions that align with modern descriptions of hypertension.

[1] Scientific investigations have increasingly focused on the therapeutic potential of Lycium barbarum polysaccharides (LBPs), the main active components of the goji berry. This whitepaper synthesizes the foundational research on the hypotensive effects of Lycium extracts, with a focus on LBPs, to provide a comprehensive resource for researchers and professionals in drug development.

Quantitative Data on Hypotensive Effects

A pivotal study by Lin et al. (2015) investigated the anti-hypertensive effect of Lycium barbarum in a salt-sensitive hypertension rat model. The study demonstrated that treatment with Lycium barbarum successfully reversed elevated blood pressure to normal levels.[2] While a meta-analysis of several randomized controlled trials concluded that Lycium barbarum supplementation showed no significant benefit on blood pressure in humans[3][4], the positive results from animal models warrant further investigation.

Animal Model	Treatment	Dosage	Duration	Systolic Blood Pressure (SBP) Reduction	Diastolic Blood Pressure (DBP) Reduction	Reference
Borderline Hypertensive Rats (BHRs) on high salt diet	Lycium barbarum	Not specified	4 weeks	Reversed elevation to normal levels	Not specified	[2]

Table 1: Summary of Quantitative Data from Preclinical Studies on the Hypotensive Effect of Lycium barbarum

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies that have investigated the hypotensive effects of Lycium barbarum extracts.

Animal Models of Hypertension

- **Salt-Sensitive Hypertension Model:** This model is commonly induced in borderline hypertensive rats (BHRs) or Dahl salt-sensitive rats by feeding them a high-salt diet (e.g., 8% NaCl) for a specified period, typically several weeks, until a significant increase in blood pressure is observed.[\[2\]](#)
- **Spontaneously Hypertensive Rat (SHR) Model:** SHRs are a genetically hypertensive strain that naturally develops hypertension and are a widely used model for studying essential hypertension.[\[5\]](#)
- **Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model:** This model involves the surgical constriction of one renal artery, leading to renin-dependent hypertension.[\[6\]](#)

Preparation and Administration of *Lycium barbarum* Extracts

- **Aqueous Extracts:** Dried *Lycium barbarum* fruits or root bark are typically boiled in water, followed by filtration and concentration to obtain an aqueous extract.
- **Polysaccharide Extraction:** LBPs are generally extracted from the fruits using hot water extraction, followed by alcohol precipitation, deproteinization, and dialysis to purify the polysaccharide fraction.
- **Administration:** In animal studies, the extracts are most commonly administered orally via gavage.

Blood Pressure Measurement

- **Tail-Cuff Plethysmography:** This is a common non-invasive method for measuring systolic blood pressure in rodents. The animal is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure.[\[7\]](#)

Signaling Pathways and Mechanisms of Action

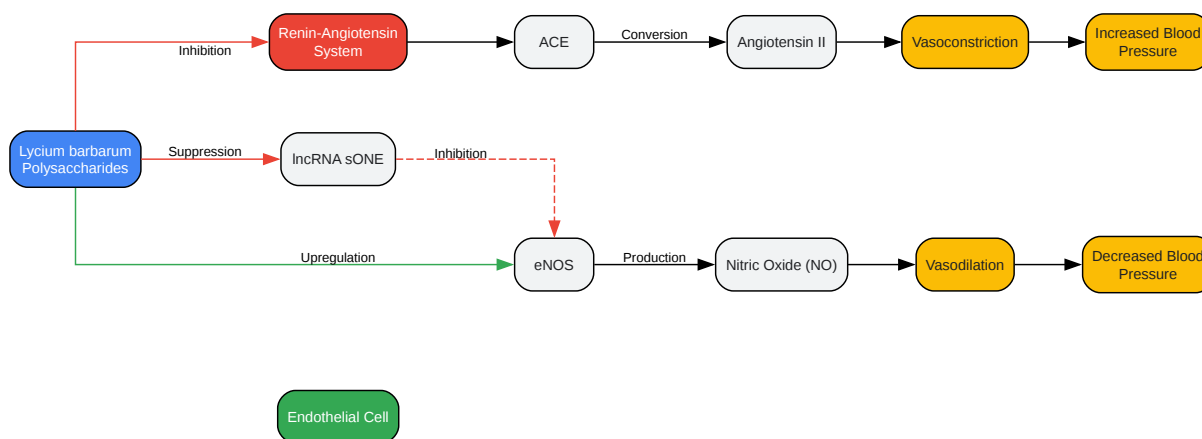
The hypotensive effects of *Lycium barbarum* polysaccharides are believed to be mediated through multiple signaling pathways, primarily involving the renin-angiotensin system and the improvement of endothelial function.

Regulation of the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Some studies suggest that compounds within *Lycium barbarum*, particularly from the root bark, may exert inhibitory effects on this system.^[1] By potentially inhibiting angiotensin-converting enzyme (ACE) or blocking angiotensin II receptors, *Lycium* extracts could lead to vasodilation and a reduction in blood pressure. Some in vitro studies have shown that peptides derived from *Lycium barbarum* pomace exhibit ACE inhibitory activity.^[7]

Enhancement of Endothelial Function

Endothelial dysfunction is a key factor in the development of hypertension. *Lycium barbarum* polysaccharides have been shown to improve endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The study by Lin et al. (2015) found that *Lycium barbarum* treatment significantly improved eNOS expression in hypertensive rats.^[2] This effect may be linked to the regulation of long non-coding RNAs, such as lncRNA sONE.^[2]

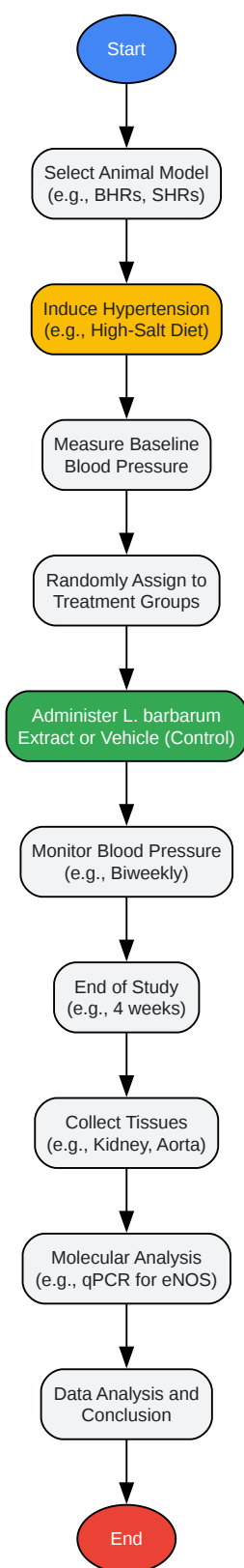


[Click to download full resolution via product page](#)

Caption: Proposed signaling pathways for the hypotensive effect of LBPs.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the hypotensive effects of Lycium barbarum extracts.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo hypotensive studies.

Conclusion and Future Directions

Initial preclinical studies provide promising evidence for the hypotensive potential of Lycium barbarum, particularly its polysaccharide components. The mechanisms appear to be multifactorial, involving the modulation of the renin-angiotensin system and the enhancement of endothelial nitric oxide production. However, the current body of research is limited, and there is a notable lack of robust quantitative data from well-controlled studies, especially concerning dose-response relationships and the effects on both systolic and diastolic blood pressure.

Future research should focus on:

- Conducting more rigorous preclinical studies using standardized extracts of Lycium barbarum to establish clear dose-dependent hypotensive effects.
- Elucidating the precise molecular targets of LBPs within the renin-angiotensin and eNOS signaling pathways.
- Translating these findings into well-designed clinical trials to evaluate the efficacy and safety of Lycium barbarum extracts for the management of hypertension in humans.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of Lycium barbarum in cardiovascular health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Anti-hypertensive effect of Lycium barbarum L. with down-regulated expression of renal endothelial lncRNA sONE in a rat model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Health-Promoting Effects of Goji Berries (*Lycium barbarum*): A Literature Overview [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Initial Studies on the Hypotensive Effects of *Lycium barbarum* Polysaccharides: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027245#initial-studies-on-the-hypotensive-effects-of-lyciumins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com